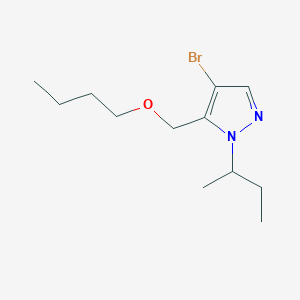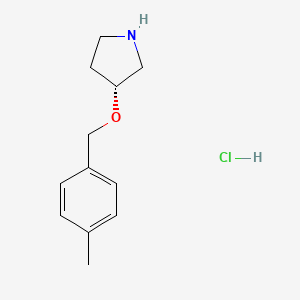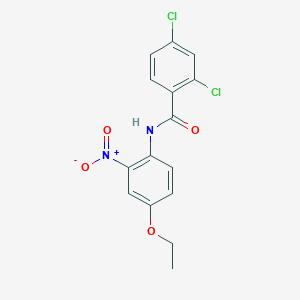![molecular formula C16H22N2O2 B2774076 1-(7-Oxaspiro[3.5]nonan-1-yl)-3-(m-tolyl)urea CAS No. 2309555-28-8](/img/structure/B2774076.png)
1-(7-Oxaspiro[3.5]nonan-1-yl)-3-(m-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Oxaspiro[3.5]nonan-1-yl)-3-(m-tolyl)urea is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is commonly referred to as OTU and is a member of the spirocyclic urea family of compounds. OTU has been shown to have significant effects on various biochemical and physiological processes, making it an attractive target for further research.
Mécanisme D'action
The mechanism of action of OTU is not fully understood, but it is believed to act by binding to specific targets in the body. OTU has been shown to inhibit the activity of several enzymes and receptors, including acetylcholinesterase and the dopamine transporter. It has also been shown to bind to the sigma-1 receptor, which is involved in various physiological processes such as pain modulation and neuroprotection.
Biochemical and Physiological Effects
OTU has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. OTU has also been shown to have neuroprotective effects, suggesting that it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
OTU has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It also has a high binding affinity for its targets, making it a useful tool for studying biological processes. However, OTU also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on OTU. One area of interest is the development of OTU-based therapeutics for the treatment of various diseases. Another area of research is the identification of new targets for OTU, which could lead to the development of new drugs with different mechanisms of action. Additionally, further studies are needed to fully understand the biochemical and physiological effects of OTU and its potential toxicity at high concentrations.
Conclusion
In conclusion, 1-(7-Oxaspiro[3.5]nonan-1-yl)-3-(m-tolyl)urea is a promising compound with significant potential for use in scientific research. Its synthesis method is well-established, and it has been shown to have significant effects on various biochemical and physiological processes. Further research is needed to fully understand its mechanism of action and potential applications in drug discovery and development.
Méthodes De Synthèse
The synthesis of OTU has been extensively studied, and several methods have been developed to produce this compound. One of the most commonly used methods involves the reaction of 7-oxanorbornene with m-tolyl isocyanate in the presence of a catalyst such as triethylamine. The resulting product is then treated with hydrochloric acid to yield OTU. Other methods involve the use of different starting materials and catalysts, but the general approach remains the same.
Applications De Recherche Scientifique
OTU has been shown to have significant applications in scientific research. It has been used as a tool to study various biological processes, including enzyme inhibition, protein-protein interactions, and receptor binding. OTU has also been used in drug discovery and development, as it has been shown to have potential therapeutic effects in several disease models.
Propriétés
IUPAC Name |
1-(3-methylphenyl)-3-(7-oxaspiro[3.5]nonan-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-3-2-4-13(11-12)17-15(19)18-14-5-6-16(14)7-9-20-10-8-16/h2-4,11,14H,5-10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLIYBVDWSRJSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2CCC23CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-[(2-methoxyphenyl)methylidene][({[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}methanimidoyl)amino]amine hydrochloride](/img/structure/B2773993.png)


![7-chloro-4-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2773997.png)
![Ethyl 2-[[4-methyl-5-[[(3,4,5-triethoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2773998.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2774004.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-phenylpentanoic acid](/img/structure/B2774008.png)

![N-[6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-yl]prop-2-enamide](/img/structure/B2774010.png)
![N-benzyl-2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2774011.png)
![ethyl 2-(3-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2774012.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2774015.png)
![4-morpholin-4-ylsulfonyl-N-[3-[(4-morpholin-4-ylsulfonylbenzoyl)amino]phenyl]benzamide](/img/structure/B2774016.png)